Latifoline

Overview

Description

Synthesis Analysis

The synthesis of latifoline and its derivatives has been explored through various chemical pathways. Notably, latifoline dimethyl ether has been synthesized by coupling 1,2,4-trimethoxybenzene and o-methoxycinnamyl cation, indicating the potential biogenetic routes for compounds present in Dalbergia latifolia. These routes suggest the involvement of phenylcinnamic esters and 4-phenylcoumarins followed by stages of reduction as crucial steps (Kumari, Mukerjee, & Seshadri, 1966).

Molecular Structure Analysis

The absolute structure of latifoline has been defined through single-crystal X-ray crystallographic analysis, revealing orthorhombic crystals belonging to the space group P 2′2′2′. This analysis has refined the structure to an R index of 0.054 for 1725 observed terms, confirming the absolute configuration as 13S,14R,19S (Culvenor & Mackay, 1992).

Chemical Reactions and Properties

Latifoline and its derivatives exhibit varied bioactivities, which are influenced by their chemical structure. For example, derivatives such as 2'-O-methyllatifoline and latifoline dimethyl ether have shown increased termite mortality compared to latifoline itself. This highlights the significance of phenolic hydroxyl groups at specific positions in determining the compound’s bioactivity against termites and fungi (Sekine et al., 2009).

Physical Properties Analysis

Research focusing on the physical properties of latifoline is limited. However, understanding the crystalline structure and the conditions under which latifoline and its derivatives are stable can provide insights into their physical characteristics, such as solubility and melting points, which are crucial for their application in various scientific studies.

Chemical Properties Analysis

The chemical properties of latifoline, including its reactivity and interactions with other compounds, are determined by its molecular structure. The presence of phenolic OH and benzhydryl CH hydrogen plays a critical role in its antioxidant activity, as evidenced by studies on the scavenging of DPPH radicals. The phenolic hydrogen is notably responsible for latifoline's high antioxidant activity compared to analogs lacking phenolic hydrogen (Dai et al., 2015).

Scientific Research Applications

Cardiovascular Disease Treatment

Latifoline, extracted from the traditional Chinese herb Dalbergia odorifera, shows promise as a treatment for myocardial infarction. Research indicates that latifoline can alleviate myocardial inflammation through the HIF-1α/NF-κB/IL-6 signaling pathway, potentially making it a valuable pharmacological treatment for ischemic cardiovascular diseases (Lai et al., 2020).

Anti-inflammatory Applications

Latifoline exhibits significant anti-inflammatory effects. A study found that latifoline, isolated from Dalbergia odorifera, inhibits the inflammatory response in peritoneal macrophages and upregulates heme oxygenase-1 expression via Nrf2 nuclear translocation. This points towards its potential use in treating inflammatory diseases (Lee et al., 2014).

Antioxidant Properties

Latifoline has been shown to possess antioxidant properties. A study demonstrated that latifoline's phenolic hydrogen plays a major role in its antioxidant activity, suggesting its potential in treatments requiring antioxidant effects (Dai et al., 2015).

Anti-cancer Potential

A study on latifoline's effects on oral squamous cell carcinoma (OSCC) revealed that it inhibits cell proliferation and metastatic activities, induces apoptotic cell death, and affects autophagy and necroptosis in cancer cells. This suggests latifoline's potential as a treatment for OSCC (Yun et al., 2022).

Aging and Senescence

Latifoline may have anti-aging effects. Research has shown that latifoline protects against senescence in human dermal fibroblasts by inducing the expression of SIRT1 and inhibiting the mTOR pathway (Lim et al., 2020).

properties

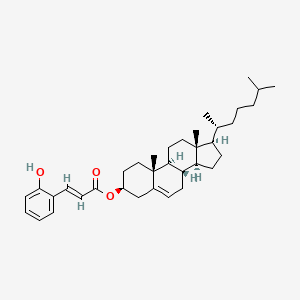

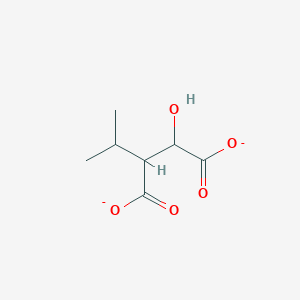

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R,3S,4S)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO7/c1-5-11(2)17(22)28-15-7-9-21-8-6-14(16(15)21)10-26-19(24)20(25)12(3)18(23)27-13(20)4/h5-6,12-13,15-16,25H,7-10H2,1-4H3/b11-5-/t12-,13-,15-,16-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKFLVDOCDILCY-CYSCPGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C3(C(C(=O)OC3C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]3([C@@H](C(=O)O[C@@H]3C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020084 | |

| Record name | Latifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Latifoline | |

CAS RN |

6029-86-3 | |

| Record name | 3-Furancarboxylic acid, tetrahydro-3-hydroxy-2,4-dimethyl-5-oxo-, [(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-1H-pyrrolizin-7-yl]methyl ester, (2R,3S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6029-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006029863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LATIFOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TFF52638H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Latifoline and where is it found?

A1: Latifoline is a pyrrolizidine diester alkaloid naturally occurring in plants of the Boraginaceae family, such as Hackelia longituba [] and Cynoglossum latifolium []. It exists as an ester of 7-Angelylretronecine with Latifolic acid [, , ].

Q2: What is the absolute structure of Latifoline?

A2: The absolute structure of Latifoline was determined using single-crystal X-ray crystallography of its hydrobromide salt hydrate. It was found to have the stereochemistry 13S,14R,19S for the Latifolic acid side chain, contradicting a previously reported stereoisomer []. Further studies confirmed the absolute configuration of (+)-Latifolic acid as (2S,3R,4R)-3-hydroxy-2,4-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid [, ].

Q3: Has Latifoline been synthesized in the laboratory?

A3: Yes, racemic Latifoline has been successfully synthesized in the laboratory [], as well as an enantioselective synthesis of (+)-Latifoline utilizing a tandem [, ] sigmatropic rearrangement/[1,2] allyl shift to construct (+)-Latifolic acid [, ].

Q4: How does the structure of Latifoline influence its biological activity?

A4: Latifoline, classified as an open diester pyrrolizidine alkaloid (PA), exhibits less potent cytotoxicity compared to macrocyclic PAs with α,β-unsaturation. While the latter group significantly inhibits cell colony formation and induces megalocytosis, Latifoline only shows slight inhibition and no morphological effects at similar concentrations []. This suggests that the macrocyclic structure and the presence of α,β-unsaturation are crucial for the pronounced cytotoxic effects observed in some PAs.

Q5: Is Latifoline found in other plants besides Hackelia longituba and Cynoglossum latifolium?

A5: Yes, Latifoline has also been identified in Hackelia floribunda, commonly known as the western false forget-me-not [].

Q6: Does Latifoline degrade during plant processing?

A6: Yes, studies show that Latifoline can significantly degrade during the drying process of Cynoglossum latifolium plants. This degradation may lead to the formation of 7-Angelylretronecine, potentially through enzymatic activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-3,4-Dimethoxybenzylidene]-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B1236879.png)

![3,4-Bis[(3,4-dihydroxy-trans-cinnamoyl)oxy]-1,5-dihydroxy-1-cyclohexanecarboxylic acid](/img/structure/B1236881.png)

![6-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide](/img/structure/B1236884.png)

![8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-methylbut-2-enoate](/img/structure/B1236892.png)